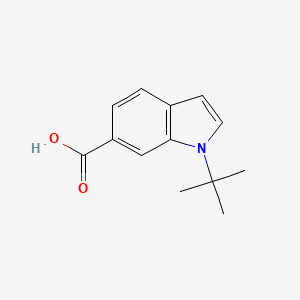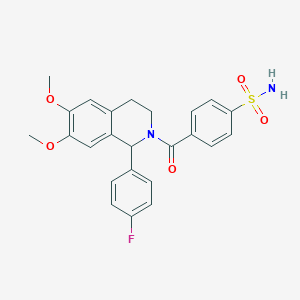
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate is a chemical compound with the molecular formula C₈H₂₁Cl₃N₂O. It is also known by its synonym, 1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate. This compound is typically found in a solid-powder form and is used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves the reaction of homopiperazine with 3-chloropropyl chloride under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and crystallized to obtain the dihydrochloride hemihydrate form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, recrystallization, and drying to achieve the desired product quality .
Analyse Chemischer Reaktionen
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of homopiperazine and 3-chloropropanol
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of homopiperazine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can be compared with other similar compounds, such as:
1-(3-Chloroprop-1-yl)piperazine dihydrochloride hemihydrate: This compound has a similar structure but lacks the homopiperazine moiety.
1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate: This compound is a close analog with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C16H40Cl6N4O |
|---|---|
Molekulargewicht |
517.2 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-1,4-diazepane;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C8H17ClN2.4ClH.H2O/c2*9-3-1-6-11-7-2-4-10-5-8-11;;;;;/h2*10H,1-8H2;4*1H;1H2 |
InChI-Schlüssel |
BQKPIRUYERKPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)CCCCl.C1CNCCN(C1)CCCCl.O.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


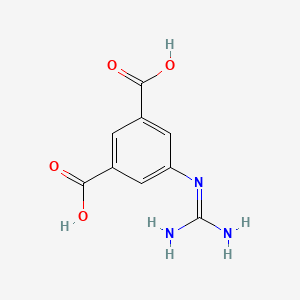

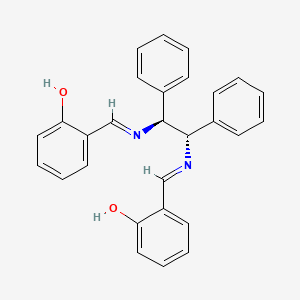
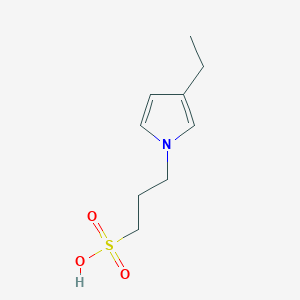




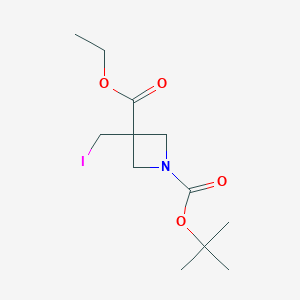
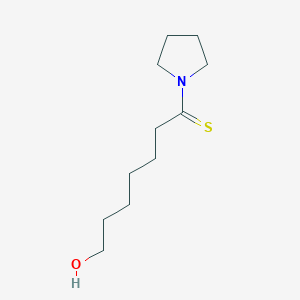
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
